molecular formula C8H15NO3 B3081156 2-(4-Methoxypiperidin-1-yl)acetic acid CAS No. 1096834-55-7

2-(4-Methoxypiperidin-1-yl)acetic acid

Cat. No.: B3081156
CAS No.: 1096834-55-7
M. Wt: 173.21
InChI Key: MEZLFBXXWPDLSH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-(4-Methoxypiperidin-1-yl)acetic acid” is C8H15NO3. The molecular weight is 173.21 g/mol .


Physical and Chemical Properties Analysis

“this compound” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Chemical Synthesis and Derivatives

2-(4-Methoxypiperidin-1-yl)acetic acid, while not directly mentioned, is closely related to compounds involved in the synthesis of various chemical derivatives. For instance, the acylation of amines and pyrazole using acyl chlorides derived from similar acid structures has been explored, leading to the creation of new amides and 1-acylpyrazole upon interaction with various amines and with pyrazole (Arutjunyan et al., 2013). This suggests potential utility in the development of novel compounds with varied chemical properties and biological activities.

Fluorescent Labeling Reagents

The compound has relevance in the field of fluorescence-based biomedical analysis. A novel fluorophore, derived from a closely related compound, 5-methoxyindole-3-acetic acid, exhibits strong fluorescence across a wide pH range in aqueous media. This characteristic makes it highly suitable for use as a fluorescent labeling reagent in biomedical research, demonstrating the capacity for derivatives of this compound to serve as potent tools in fluorescence microscopy and other analytical techniques (Hirano et al., 2004).

Antimicrobial Activity

Derivatives synthesized from similar structures have shown antimicrobial properties. For instance, compounds derived from 2-mercapto-4-methoxypyridine-3-carbonitrile, which shares a functional group similarity, demonstrated noticeable bacteriostatic or tuberculostatic activity. This underscores the potential of this compound derivatives in the development of new antimicrobial agents, highlighting its utility in addressing bacterial resistance (Miszke et al., 2008).

Aldose Reductase Inhibition

Compounds related to this compound have been investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications such as cataract formation. Derivatives of similar acetic acids showed potent inhibitory activity and demonstrated significant in vivo efficacy in preventing cataract development in animal models, suggesting potential therapeutic applications (La Motta et al., 2008).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(4-Methoxypiperidin-1-yl)acetic acid”, is an important task of modern organic chemistry .

Properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-7-2-4-9(5-3-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZLFBXXWPDLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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